2-(2-Chloropyrimidin-4-yl)benzonitrile
Description
Contextualization within Pyrimidine (B1678525) and Benzonitrile (B105546) Chemistry
The chemical identity of 2-(2-Chloropyrimidin-4-yl)benzonitrile is rooted in the fundamental principles of its constituent parts. Pyrimidines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. growingscience.com This ring system is of immense biological importance as it forms the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of RNA and DNA. bu.edu.eg In synthetic chemistry, the pyrimidine nucleus is considered a "privileged scaffold" due to its widespread presence in pharmacologically active compounds. growingscience.com
Benzonitrile, with the formula C₆H₅(CN), is an aromatic compound where a cyano (-C≡N) group is attached to a benzene (B151609) ring. wikipedia.org It serves as a crucial precursor in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals. rsc.org The nitrile group is a versatile functional group that can undergo a variety of transformations, such as hydrolysis to form amides or carboxylic acids, or reduction to yield primary amines. researchgate.net The combination of these two scaffolds in one molecule provides a platform with multiple reactive sites for synthetic elaboration.
Significance of Chloropyrimidine and Benzonitrile Scaffolds in Synthetic Chemistry
The utility of this compound in synthetic chemistry is largely defined by the reactivity of its two core scaffolds.
The chloropyrimidine scaffold is particularly valuable due to the presence of the chlorine atom. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom acts as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. semanticscholar.org This reactivity is a cornerstone of combinatorial chemistry and drug discovery, enabling the rapid synthesis of large libraries of pyrimidine derivatives for biological screening. semanticscholar.org Specifically, the 2-chloro position is highly activated towards substitution, making it a predictable and reliable reaction site. This strategy has been successfully employed in the synthesis of potent kinase inhibitors, where the pyrimidine core often interacts with the hinge region of the ATP-binding site of the target enzyme. nih.gov
The benzonitrile scaffold contributes both to the molecule's physical properties and its synthetic potential. The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the attached benzene ring. It is also a key functional handle for subsequent chemical modifications. researchgate.net Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a crucial interaction in molecular recognition at biological targets. The benzonitrile moiety is a common feature in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. rsc.org
Research Trajectories of this compound
The primary research trajectory for this compound is its application as a key intermediate in the synthesis of high-value organic compounds, especially for the pharmaceutical industry. Its bifunctional nature allows for sequential and regioselective reactions.
Research efforts focus on utilizing the compound as a starting material for molecules with potential therapeutic applications. For instance, the reactive 2-chloro position is often targeted in the initial synthetic step to couple the pyrimidine ring to another molecular fragment, typically via an SNAr reaction with an amine. semanticscholar.org This approach is central to the synthesis of various targeted therapies. For example, the related compound 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616) is a known key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. chemijournal.com
Subsequent chemical steps can then modify the benzonitrile group or other parts of the newly formed molecule to fine-tune its biological activity, selectivity, and pharmacokinetic properties. The synthesis of novel pyrimidine derivatives for applications as kinase inhibitors or other enzyme modulators remains an active area of investigation where this compound serves as a valuable tool. nih.gov
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Other Names | 4-(2-Chloropyrimidin-4-yl)benzonitrile |
| Molecular Formula | C₁₁H₆ClN₃ |
| Molecular Weight | 215.64 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=NC(=NC=C2)Cl |
| Reaction Type | Role of Scaffold | Reagent/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Electrophile at C2-position | Amines (e.g., anilines), acid or base catalysis | 2-Aminopyrimidine (B69317) derivatives |
| Suzuki Coupling | Electrophilic partner | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 2-Arylpyrimidine derivatives |
| Nitrile Hydrolysis | Substrate | Strong acid or base, H₂O | Carboxylic acid or Amide derivatives |
| Nitrile Reduction | Substrate | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Aminomethyl derivatives |
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClN3 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-14-6-5-10(15-11)9-4-2-1-3-8(9)7-13/h1-6H |
InChI Key |
AXKQKQJMDJTJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chloropyrimidin 4 Yl Benzonitrile
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 2-(2-chloropyrimidin-4-yl)benzonitrile suggests a primary disconnection at the carbon-carbon bond between the pyrimidine (B1678525) ring and the benzonitrile (B105546) moiety. This approach is based on the prevalence and reliability of palladium-catalyzed cross-coupling reactions for the formation of such aryl-heteroaryl bonds.
The key disconnection strategy involves a Suzuki-Miyaura coupling reaction. This retrosynthetic step breaks the target molecule into two key precursors: a pyrimidine electrophile and a benzonitrile organoboron species. The most strategically sound precursors are identified as 2,4-dichloropyrimidine (B19661) and 2-cyanophenylboronic acid or its esters. The chlorine atom at the 4-position of the pyrimidine ring is known to be more reactive in Suzuki couplings than the one at the 2-position, allowing for a regioselective reaction. mdpi.comnih.gov
Precursor Synthesis and Optimization
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This section details the optimized synthetic routes for the pyrimidine and benzonitrile components.
The primary pyrimidine precursor is 2,4-dichloropyrimidine. This compound is most commonly synthesized from uracil (B121893), a readily available and inexpensive starting material. The synthesis involves the chlorination of uracil, which can be achieved using various reagents.
One of the most effective methods is the treatment of uracil with phosphorus oxychloride (POCl₃). ias.ac.in This reaction is typically carried out at reflux temperatures. In some procedures, the addition of phosphorus pentachloride (PCl₅) can enhance the yield. semanticscholar.org The reaction proceeds by the conversion of the hydroxyl groups of the tautomeric form of uracil into chloro groups.
Another optimized procedure involves the use of phosphorus oxychloride in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride, which can act as a catalyst and improve the reaction efficiency. google.com After the reaction is complete, the excess phosphorus oxychloride is removed by distillation, and the crude 2,4-dichloropyrimidine is purified, often by distillation under reduced pressure or crystallization.
A summary of typical reaction conditions for the synthesis of 2,4-dichloropyrimidine from uracil is presented in the table below.
| Chlorinating Agent | Additive/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| POCl₃ | None | Neat | 105-110 | 3.5-24 | 77-90 |
| POCl₃ / PCl₅ | None | Neat | Reflux | 24 | ~75 |
| POCl₃ | Triethylamine HCl | Neat | 95-100 | 3 | >90 |
The benzonitrile precursor required for the Suzuki coupling is 2-cyanophenylboronic acid or its corresponding boronate esters. A common starting material for this precursor is 2-bromobenzonitrile (B47965).
One synthetic route involves a palladium-catalyzed borylation reaction of 2-bromobenzonitrile with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base like potassium acetate (B1210297).
Alternatively, 2-cyanophenylboronic acid can be prepared via a Grignard reaction. google.com In this method, 2-bromobenzonitrile is first reacted with magnesium to form the corresponding Grignard reagent. This organometallic intermediate is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford 2-cyanophenylboronic acid.
The table below outlines common conditions for the synthesis of 2-cyanophenylboronic acid derivatives.
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reported Yield (%) |
| 2-Bromobenzonitrile | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Dioxane | 80-100 | 70-85 |
| 2-Bromobenzonitrile | Mg, Triisopropyl borate | None | THF | 0 to rt | 60-75 |
The functionalization and chlorination of the pyrimidine ring are intrinsically linked in the synthesis of the 2,4-dichloropyrimidine precursor. As detailed in section 2.2.1, the starting material, uracil, already possesses the core pyrimidine structure. The chlorination process using reagents like phosphorus oxychloride simultaneously introduces the necessary chloro functionalities at the 2 and 4 positions, converting the dihydroxypyrimidine tautomer into the desired dichlorinated product. ias.ac.in This one-step transformation is a highly efficient method for obtaining the required pyrimidine precursor.
Direct Synthetic Routes to this compound
The most direct and widely employed synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and 2-cyanophenylboronic acid (or its boronate ester). mdpi.comnih.gov This reaction selectively forms a carbon-carbon bond at the more reactive 4-position of the 2,4-dichloropyrimidine ring.
The optimization of the Suzuki coupling is crucial for achieving high yields and selectivity. Key parameters that are often varied include the palladium catalyst, the ligand, the base, and the solvent system. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for this transformation. mdpi.comsemanticscholar.org
A range of bases can be employed, with potassium carbonate and sodium carbonate being common choices. The solvent system often consists of a mixture of an organic solvent, such as dioxane, toluene (B28343), or dimethylformamide (DMF), and an aqueous solution of the base. Microwave-assisted Suzuki coupling has also been shown to be an effective method for accelerating this reaction and improving yields. mdpi.comdocumentsdelivered.com
The table below summarizes typical conditions for the Suzuki coupling of 2,4-dichloropyrimidine with arylboronic acids.
| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/Water | 80-100 | 12-24 | 70-85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | ~80 |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF/Water | 90 | 6 | >80 |
While the Suzuki coupling represents a convergent approach, direct cyclocondensation reactions to form the this compound skeleton in a single step are less common and generally not as efficient. Conceptually, a cyclocondensation approach might involve the reaction of a 1,3-dicarbonyl compound equivalent bearing a 2-cyanophenyl group with a reagent providing the N-C-N fragment of the pyrimidine ring. However, achieving the desired chlorination pattern and regioselectivity through such a route is challenging. Therefore, the convergent synthesis via Suzuki coupling remains the more practical and widely adopted methodology.
Cross-Coupling Methodologies for C-C and C-N Bond Formation
The construction of the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds linking the benzonitrile and pyrimidine moieties is pivotal in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are prominently featured in the literature for their efficiency in forming these crucial linkages.
A primary strategy involves the Suzuki coupling reaction, which forges a C-C bond between a boronic acid derivative and a halide. In a synthesis analogous to that of the target compound, a substituted benzonitrile containing a boronic ester can be coupled with a dichloropyrimidine. For instance, the synthesis of 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile (B13914426) is achieved through a Suzuki coupling reaction between 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and 4,6-dichloro-2-pyrimidinamine. nih.gov This highlights a viable pathway where a (2-cyanophenyl)boronic acid or its ester derivative could be coupled with 2,4-dichloropyrimidine. Studies on palladium-catalyzed cross-coupling reactions of chloropyrimidines indicate that the reaction at the 4-position of 2,4-dichloropyrimidine is highly regioselective and occurs more readily than at the 2-position. researchgate.net
Another common approach is nucleophilic aromatic substitution (SNAr), where the more reactive chlorine atom at the 4-position of 2,4-dichloropyrimidine is displaced by a nucleophile. vulcanchem.com A representative synthesis involves reacting 2,4-dichloropyrimidine with a cyanobenzene derivative in the presence of a base like cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). vulcanchem.com
For the formation of C-N bonds, copper-promoted cross-coupling reactions have been described for the synthesis of 2-aminopyrimidine (B69317) derivatives. nih.gov These methods involve the coupling of a pyrimidine, often with a leaving group like a thione, with various aryl or aliphatic amines. nih.gov This strategy could be adapted for creating analogues of this compound where the benzonitrile group is linked via a nitrogen atom.
Halogenation Strategies for Pyrimidine Ring
The introduction of the chlorine atom at the 2-position of the pyrimidine ring is a critical step. A prevalent method starts with a di-substituted pyrimidine, such as a pyrimidine-2,4-dione or a 2-amino-pyrimidin-4-ol. These precursors can then undergo chlorination using standard reagents like phosphorus oxychloride (POCl₃) to convert the hydroxyl or oxo groups into chlorides.
A novel, high-yielding, one-step synthesis for 2-chloropyrimidin-4-ol derivatives has been developed using thiophosgene. researchgate.net This method transforms 2-aminoamides into the desired chlorinated pyrimidine structure, offering an efficient alternative to multi-step sequences that might involve phosgene (B1210022) followed by phosphorus oxychloride. researchgate.net The resulting 2-chloropyrimidin-4-ol can then serve as an intermediate for further functionalization at the 4-position. Spectroscopic studies on 2-chloropyrimidine (B141910) provide foundational data on the electronic effects of halogenation on the pyrimidine ring. rsc.org
Green Chemistry Approaches in this compound Synthesis
In line with modern synthetic chemistry, green approaches are being explored to minimize environmental impact. These methods focus on reducing solvent use, avoiding hazardous catalysts, and employing energy-efficient reaction conditions.
Solvent-Free and Aqueous Media Syntheses
Solvent-free reactions represent a significant advancement in green chemistry. For the synthesis of related heterocyclic compounds like 4-substituted aminopyrido[2,3-d]pyrimidines, multicomponent reactions have been successfully conducted under solvent-free conditions, yielding the desired products in a short time with good yields. mdpi.com Similarly, Knoevenagel condensations to form derivatives of hydroxymethylfurfural have been achieved under solvent-free conditions, with the catalyst being easily recovered by simple filtration. academie-sciences.fr While not specifically documented for this compound, these examples demonstrate the feasibility of adapting such protocols. The use of polyethylene (B3416737) glycol (PEG) has also been reported as a benign solvent for the catalyst-free synthesis of pyrazolopyranopyrimidines at room temperature. researchgate.net
Catalyst-Free and Organocatalytic Methods
Eliminating metal catalysts is a key goal of green synthesis to prevent product contamination and reduce waste. A catalyst-free, one-pot approach has been developed for synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehyde (B460487) through a cascade SNAr/cyclization/condensation reaction. rsc.org The synthesis of benzothiophenes has also been achieved through a catalyst-free electrosynthesis method under oxidant- and metal-free conditions. rsc.org These methodologies suggest that the synthesis of this compound could potentially be designed to proceed without a metal catalyst, relying on the inherent reactivity of the starting materials under specific conditions.
Microwave-Assisted and Photochemical Syntheses
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology is particularly effective for synthesizing heterocyclic compounds. For example, the solid-phase synthesis of trisubstituted pyrimidines was significantly enhanced under microwave irradiation, reducing the total reaction time from 21 hours to 40 minutes. jocpr.com Similarly, the synthesis of N-alkylated benzotriazole (B28993) derivatives and 1,2-disubstituted benzimidazoles has been achieved with good yields using microwave irradiation. nih.govmdpi.com Copper-catalyzed C-S cross-coupling reactions have also been successfully performed under microwave conditions, affording products in good to excellent yields in as little as 25-35 minutes. rsc.org These findings strongly support the potential for developing a rapid, efficient, microwave-assisted synthesis of this compound.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Microwave-assisted methods consistently outperform conventional heating protocols. In the synthesis of various heterocyclic compounds, including pyrimidines and benzimidazoles, microwave irradiation leads to drastic reductions in reaction time (from hours to minutes) and often provides higher product yields. jocpr.commdpi.com
The regioselectivity of cross-coupling reactions on di-substituted pyrimidines is a critical consideration. For 2,4-dichloropyrimidine, palladium-catalyzed coupling with alkenylboronic acids shows high selectivity for substitution at the 4-position over the 2-position. researchgate.net This inherent selectivity is crucial for directing the benzonitrile group to the correct position without the need for complex protecting group strategies.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Method | Compound Type | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | 2,4-diaminopyrimidine-5-carbonitrile | 21 hours | Good | jocpr.com |
| Microwave-Assisted | 2,4-diaminopyrimidine-5-carbonitrile | 40 minutes | 90% | jocpr.com |
| Conventional Heating | 1,2-disubstituted benzimidazoles | 60 minutes | 61.4% | mdpi.com |
| Microwave-Assisted | 1,2-disubstituted benzimidazoles | 5 minutes | 99.9% | mdpi.com |
| Conventional Heating | N-alkylated benzotriazoles | - | - | nih.gov |
| Microwave-Assisted | N-alkylated benzotriazoles | - | Good | nih.gov |
Reactivity and Transformational Chemistry of 2 2 Chloropyrimidin 4 Yl Benzonitrile
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring
The electron-deficient pyrimidine ring system in 2-(2-chloropyrimidin-4-yl)benzonitrile facilitates nucleophilic aromatic substitution (SNAr). The two nitrogen atoms within the ring act as strong electron-withdrawing groups, lowering the electron density of the aromatic system and making it susceptible to attack by nucleophiles. The chlorine atom at the 2-position serves as an effective leaving group, enabling a variety of substitution reactions. These reactions typically proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been considered for similar systems. nih.govnih.gov
The displacement of the chloride with nitrogen-based nucleophiles is a common and synthetically useful transformation for chloropyrimidines. This reaction allows for the introduction of various amino groups, which are prevalent in biologically active molecules. The reaction can be performed with a range of amines, including primary and secondary aliphatic or aromatic amines. researchgate.net Acid catalysis can sometimes be employed to activate the pyrimidine ring toward nucleophilic attack, particularly with less reactive anilines. preprints.org
The general scheme involves the reaction of this compound with an amine, often in a polar solvent and sometimes with the addition of a base to neutralize the HCl generated during the reaction.
Table 1: Examples of Amination Reactions on Chloropyrimidine Scaffolds Note: These examples illustrate typical conditions for SNAr amination on related chloropyrimidine structures, as direct examples for this compound are not extensively documented.
| Nucleophile | Substrate | Conditions | Product | Yield |
| Aniline Derivatives | 2-Chloro-4,6-dimethylpyrimidine (B132427) | Ethanol, 160 °C, Microwave | 2-Anilinopyrimidine Derivatives | Moderate to Excellent |
| Pyrrolidine (B122466) | 2-Trifluoromethyl-4-chloroquinazoline | 50 °C, 16 h | 2-Trifluoromethyl-4-pyrrolidinylquinazoline | 57% |
| Aniline Derivatives | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Water, 0.1 eq. HCl | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine Derivatives | Variable |
Oxygen and sulfur nucleophiles can also displace the chlorine atom on the pyrimidine ring. Reactions with alkoxides or phenoxides lead to the formation of ether linkages, while thiols or thiolates yield thioethers. Thiolates are particularly potent nucleophiles for SNAr reactions due to the high polarizability of sulfur. chemrxiv.org These reactions are often carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the alcohol or thiol, thereby generating a more reactive nucleophile. The enhanced electrophilicity of activated heteroaryl chlorides allows these substitutions to proceed under relatively mild conditions, sometimes even at room temperature. chemrxiv.orgchemrxiv.org
Table 2: Representative O- and S-Arylation Reactions Note: This table provides examples of SNAr reactions with O and S nucleophiles on analogous chloro-heterocyclic systems.
| Nucleophile | Substrate | Conditions | Product Class |
| Phenolates | Pentafluoropyridine | Varies | 4-Phenoxytetrafluoropyridine |
| Thiols/Thiolates | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Room Temperature | 2-Thiopyridinium Salts |
| Phenothiazine | Polyfluoroarenes | K₂CO₃, DMSO, 85 °C | 10-Phenylphenothiazine Derivatives |
While less common than reactions with heteroatom nucleophiles, the chlorine atom can also be displaced by hydride ions or carbanions. Reaction with a hydride source, such as sodium borohydride (B1222165) in a suitable solvent, can lead to the reduction of the C-Cl bond, replacing the chlorine with a hydrogen atom.
Attack by carbanions, generated from organometallic reagents like Grignard reagents or organolithiums, can form new carbon-carbon bonds. However, these reactions can be complicated by the potential for the organometallic reagent to react with the nitrile group or act as a base. Careful control of reaction conditions is necessary to achieve selective substitution at the C-Cl bond.
Cross-Coupling Reactions Involving the C-Cl Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond of this compound is a suitable handle for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled efficient coupling of these substrates. mdpi.com
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by reacting an aryl halide with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. mdpi.com This reaction has been successfully applied to chloropyrimidines to synthesize a diverse range of substituted pyrimidines. mdpi.com The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, along with a base like potassium carbonate or potassium phosphate (B84403), in a solvent mixture such as dioxane/water or DMF/water. mdpi.comnih.gov
Table 3: Example of Suzuki-Miyaura Coupling on a Chloropyrimidinebenzonitrile Isomer
| Coupling Partner | Substrate | Catalyst | Base | Solvent | Temp. | Yield | Ref. |
| (3-Cyanophenyl)boronic acid | 2,4-Dichloropyrimidine (B19661) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C | 83% | mdpi.com |
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine like triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent. researchgate.net The Sonogashira reaction is highly valuable for constructing arylalkyne structures, which are important intermediates in the synthesis of more complex molecules and materials. organic-chemistry.orgresearchgate.net This methodology has been applied to chloropyrimidine systems to introduce alkyne functionalities. nih.gov
Table 4: Example of Sonogashira Coupling on a Chloropyrimidinebenzonitrile Derivative
| Coupling Partner | Substrate | Catalyst/Co-catalyst | Base | Solvent | Product | Ref. |
| Trimethylsilylacetylene | 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile (B13914426) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 3-(2-Amino-6-((trimethylsilyl)ethynyl)pyrimidin-4-yl)-2-methylbenzonitrile | nih.gov |
Heck and Stille Couplings
While specific examples of Heck and Stille couplings involving this compound are not extensively documented in publicly available literature, the reactivity of similar 2-chloropyrimidine (B141910) systems suggests its suitability as a substrate in these palladium-catalyzed cross-coupling reactions.
The Heck reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond at the 2-position of the pyrimidine ring, affording styrylpyrimidine derivatives. The general conditions for such a transformation would likely involve a palladium(0) source, such as palladium(II) acetate (B1210297) with a phosphine ligand, and an organic or inorganic base to neutralize the hydrogen halide formed during the reaction.
The Stille coupling offers another avenue for carbon-carbon bond formation by reacting this compound with an organostannane reagent. This reaction is known for its tolerance of a wide range of functional groups. A typical catalytic system for the Stille coupling on a 2-chloropyrimidine core would consist of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), often in the presence of a copper(I) co-catalyst.
| Coupling Reaction | Reactant | Catalyst System (Predicted) | Product Type |
| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-(2-Styrylpyrimidin-4-yl)benzonitrile |
| Stille Coupling | Organostannane (e.g., vinyltributyltin) | Pd(PPh₃)₄, CuI | 2-(2-Vinylpyrimidin-4-yl)benzonitrile |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the substitution of the chlorine atom at the 2-position of the pyrimidine ring with a variety of primary and secondary amines. This transformation is of significant importance for the synthesis of substituted aminopyrimidines, which are prevalent scaffolds in medicinal chemistry.
The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. For the amination of electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands such as Xantphos or Josiphos-type ligands are often effective. The reaction is generally carried out in an inert solvent, such as toluene (B28343) or dioxane, at elevated temperatures.
| Amine Type | Amine Example | Catalyst System (Representative) | Product |
| Primary Arylamine | Aniline | Pd₂(dba)₃, Xantphos, NaOtBu | 2-(2-(Phenylamino)pyrimidin-4-yl)benzonitrile |
| Secondary Alkylamine | Morpholine (B109124) | Pd(OAc)₂, RuPhos, K₃PO₄ | 2-(2-(Morpholino)pyrimidin-4-yl)benzonitrile |
Reactivity of the Nitrile Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other functional groups.
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions. The outcome of the reaction can often be controlled by the reaction conditions.
Hydrolysis to Amide: Partial hydrolysis to the corresponding amide, 2-(2-chloropyrimidin-4-yl)benzamide, can be achieved using milder conditions. For instance, treatment with hydrogen peroxide in a basic solution is a common method for the selective conversion of nitriles to amides.
Hydrolysis to Carboxylic Acid: Complete hydrolysis to 2-(2-chloropyrimidin-4-yl)benzoic acid requires more forcing conditions, such as heating with a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).
| Reaction | Reagents | Product |
| Amidation | H₂O₂, NaOH | 2-(2-Chloropyrimidin-4-yl)benzamide |
| Hydrolysis | H₂SO₄, H₂O, Δ | 2-(2-Chloropyrimidin-4-yl)benzoic acid |
Reduction to Aldehydes and Amines
The nitrile group is readily reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Amine: The most common transformation is the reduction to a primary amine, yielding [2-(2-chloropyrimidin-4-yl)phenyl]methanamine. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde, 2-(2-chloropyrimidin-4-yl)benzaldehyde, is more challenging as the reaction can easily proceed to the primary amine. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a frequently used reagent for this transformation, as it can be delivered in a controlled manner to stop the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon workup.
| Reaction | Reagent | Product |
| Reduction to Amine | LiAlH₄ | [2-(2-Chloropyrimidin-4-yl)phenyl]methanamine |
| Reduction to Aldehyde | DIBAL-H, then H₃O⁺ | 2-(2-Chloropyrimidin-4-yl)benzaldehyde |
Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)
The nitrile group can participate as a dipolarophile in [2+3] dipolar cycloaddition reactions with 1,3-dipoles. A common example is the reaction with an azide (B81097) to form a tetrazole ring. For instance, reacting this compound with sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt can lead to the formation of 4-(2-(1H-tetrazol-5-yl)phenyl)-2-chloropyrimidine. This transformation is valuable for introducing a bioisosteric equivalent of a carboxylic acid into a molecule.
Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Moiety
The benzonitrile ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitrile group and the chloropyrimidine substituent. The nitrile group is a meta-directing group, while the directing effect of the 2-chloropyrimidin-4-yl substituent is more complex. However, due to the strong deactivating effect of both groups, electrophilic aromatic substitution reactions on this ring would require harsh conditions and are likely to be sluggish. If a reaction were to occur, the incoming electrophile would be expected to add to the positions meta to the nitrile group, i.e., positions 4 and 6 of the benzonitrile ring. Typical electrophilic aromatic substitution reactions like nitration or halogenation would necessitate the use of strong activating reagents and high temperatures.
Metal-Mediated and Organocatalytic Transformations
Metal-Mediated Transformations:
The 2-chloro-4-arylpyrimidine scaffold of this compound is an excellent substrate for a variety of metal-mediated cross-coupling reactions. The chlorine atom at the 2-position of the pyrimidine ring is particularly susceptible to displacement in palladium-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, C2-selective palladium-catalyzed C-S cross-coupling of 2,4-dihalopyrimidines with thiols has been reported, demonstrating the ability to functionalize the C2 position while leaving the C4 position untouched under specific ligand conditions. nih.gov This type of selectivity is crucial in the synthesis of complex molecules.
Furthermore, palladium-catalyzed C-N cross-coupling reactions are widely used in the synthesis of pharmaceutical compounds and can be applied to halogenated pyrimidines. rsc.org The reaction of 2-chloro-4,6-dimethylpyrimidine with various anilines under microwave irradiation, for example, yields 2-anilinopyrimidine derivatives through nucleophilic aromatic substitution. rsc.org
Transition-metal-catalyzed C-H bond activation is another important strategy for the functionalization of complex molecules. nih.govacs.orgnih.gov While direct C-H activation on the benzonitrile ring of this compound might be challenging, rhodium-catalyzed C-H activation of benzonitrile at the ortho, meta, and para positions has been observed upon photolysis. acs.org
The table below summarizes some relevant metal-catalyzed reactions applicable to the this compound scaffold.
| Reaction Type | Catalyst/Reagents | Substrate(s) | Product Type | Reference(s) |
| C-S Cross-Coupling | Pd(II) precatalysts with bulky N-heterocyclic carbene ligands | 2,4-Dichloropyrimidine and thiols | C2-Thio-substituted pyrimidines | nih.gov |
| C-N Cross-Coupling | Palladium catalyst | 2-Chloro-4,6-dimethylpyrimidine and anilines | 2-Anilinopyrimidines | rsc.org |
| C-H Activation | Rhodium complex (photochemical) | Benzonitrile | Aryl-rhodium species | acs.org |
Organocatalytic Transformations:
The electron-deficient nature of the pyrimidine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). Organocatalysis can play a significant role in promoting such reactions by activating either the nucleophile or the electrophile.
While specific organocatalytic transformations of this compound are not well-documented, the general principles of SNAr on chloropyrimidines suggest potential applications. In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com However, the electronic and steric environment of the substrate can influence this selectivity.
Organocatalysts, such as chiral amines or phosphines, could potentially be employed to catalyze the enantioselective substitution of the chlorine atom with various nucleophiles. For example, a chiral organocatalyst could facilitate the asymmetric addition of a nucleophile to the pyrimidine ring, leading to the formation of chiral products. Although not specifically demonstrated for this molecule, the principles of organocatalytic SNAr reactions are well-established and could likely be applied to this compound.
Derivatives and Analogs of 2 2 Chloropyrimidin 4 Yl Benzonitrile
Structure-Activity Relationship (SAR) Studies on Derivatives (in vitro, non-clinical)
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For derivatives of 2-(2-Chloropyrimidin-4-yl)benzonitrile, these studies have been pivotal in identifying key molecular features that govern their activity.
The pyrimidine (B1678525) ring is a critical component for the biological activity of these compounds, and its modification has been a primary focus of SAR studies. The 2-chloro substituent is a key reactive site, often targeted for replacement to explore different interactions within target binding sites.
Research on analogous pyrimidine-4-carboxamides has shown that replacing the 2-chloro group with various small alkylamines can significantly influence potency. For instance, substituting the chloro group with a dimethylamine (B145610) or a pyrrolidine (B122466) group has been shown to increase inhibitory activity against certain enzymes by two- to four-fold, respectively. acs.org This suggests that the size and nature of the substituent at this position are critical. The introduction of more hydrophobic groups like piperidine (B6355638) is also tolerated, while substitutions at other positions, such as the 4-position of a morpholine (B109124) ring attached at C2, are generally less favorable. acs.org
In a series of dual A2A/A2B adenosine (B11128) receptor antagonists, which feature a modified pyrimidine-benzonitrile core, it was noted that substituents on the heterocyclic ring that can act as hydrogen bond acceptors, such as ester, cyano, or amide groups, are beneficial for inhibitory activity. nih.gov Furthermore, the presence of a hydrogen bond donor, like an -NH2 group, attached to a carbonyl moiety on the ring can also enhance inhibition. nih.gov The general consensus from these studies is that the position and electronic properties of substituents on the pyrimidine nucleus greatly influence biological activities. nih.govresearchgate.net
Table 1: Impact of Pyrimidine Ring C2-Position Substituents on Inhibitory Potency (Based on Analogous Series)
| C2-Substituent | Relative Potency Change | Reference |
| Dimethylamine | 2-fold increase | acs.org |
| Pyrrolidine | ~4-fold increase | acs.org |
| Piperidine | Tolerated | acs.org |
| 3,3-Difluoropiperidine | 2-fold increase | acs.org |
Substituent Effects on Benzonitrile (B105546) Ring Modifications
Modifications to the benzonitrile ring have also been systematically studied to probe their impact on activity. The nitrile group itself is often a key interaction point, while substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, affecting how it fits into a binding pocket.
In the development of A2A/A2B adenosine receptor antagonists, the methylbenzonitrile structure was found to be advantageous for potent inhibitory activity. nih.gov Studies on other series of 2-aminopyrimidine (B69317) derivatives have demonstrated that increasing the alkyl chain length of a substituent at the C-4 position of an attached phenyl ring (analogous to the benzonitrile ring) leads to increased biological activity. For example, a butyl-substituted compound showed significantly higher inhibition than a methyl-substituted one. nih.gov
The introduction of fluorine atoms into an associated phenyl ring has been shown to enhance inhibitory activity in other pyrimidine derivatives. nih.gov Molecular dynamics simulations suggest that fluorine can form favorable interactions, such as hydrogen bonds with backbone NH moieties of amino acid residues like Aspartate in the target protein. nih.gov
While the parent compound features a direct bond between the pyrimidine and benzonitrile rings, some research efforts have focused on introducing a "linker" or "bridge" between these two key moieties. This strategy aims to optimize the spatial orientation of the rings and introduce new interaction points.
A notable example is the design of antagonists where a triazole ring serves as a linker, creating a triazole-pyrimidine-methylbenzonitrile core. nih.gov This modification was part of a deliberate design strategy to develop new dual A2A/A2B adenosine receptor antagonists. The introduction of this triazole bridge fundamentally alters the molecule's geometry and allows for the attachment of additional pharmacophoric elements, leading to compounds with good to excellent inhibitory activities. nih.gov
In a different study focused on FGFR3 inhibitors, replacing the linker at the 5-position of the pyrimidine scaffold was a key optimization step. This modification, combined with other changes, resulted in a significant increase in systemic exposure, highlighting the role of linkers in modulating pharmacokinetic properties. nih.gov
Design and Synthesis of Novel Derivatives
The creation of novel derivatives of this compound relies on a range of modern synthetic chemistry techniques. These methods allow for precise modifications of both the pyrimidine and benzonitrile rings.
The 2-chloro group on the pyrimidine ring is an excellent synthetic handle for introducing molecular diversity. A primary method for its modification is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide variety of nucleophiles. This approach is commonly used to introduce different amine, heteroaromatic, or phenolic groups at the C2 position under basic conditions or with microwave irradiation. acs.orgsemanticscholar.org
For instance, 2,4-dichloropyrimidine (B19661) can be regioselectively substituted. The C4-chloro is more electrophilic and reacts first with amines at low temperatures. Subsequently, a second nucleophile can be introduced at the C2 position, often requiring higher temperatures or microwave heating to displace the remaining chloro group. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide another powerful tool for modifying the pyrimidine ring by forming new carbon-carbon bonds to introduce various aryl or alkyl groups.
The synthesis of derivatives with modified benzonitrile rings typically begins with appropriately substituted starting materials. For example, a Suzuki coupling reaction can be employed to connect a pre-functionalized benzonitrile moiety to the pyrimidine core. A common route involves first preparing a substituted benzonitrile boronic acid or ester, such as 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, from its corresponding bromo-benzonitrile precursor. nih.gov This boronic ester can then be coupled with a chloropyrimidine derivative using a palladium catalyst (e.g., Pd(PPh3)4) to form the desired C-C bond. nih.gov
Alternatively, multi-component reactions offer an efficient pathway. One-pot reactions involving substituted aldehydes, malononitrile, and amidines can be used to construct the pyrimidine-5-carbonitrile scaffold in good yields, allowing for the incorporation of a substituted phenyl ring from the start. growingscience.com
Isosteric Replacements
Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a molecule's properties while retaining or enhancing its desired activity. cambridgemedchemconsulting.com For derivatives of this compound, this approach has been explored by modifying both the benzonitrile and the chloropyrimidine moieties.
The nitrile group of the benzonitrile ring is a key functional group often targeted for isosteric replacement. As a polar, non-basic hydrogen bond acceptor, its properties can be mimicked by other functional groups to modulate physicochemical characteristics such as lipophilicity, metabolic stability, and target binding interactions. nih.gov A common non-classical isostere for the nitrile group is the tetrazole ring. pressbooks.pub The tetrazole is more lipophilic than a carboxylic acid group—another potential isostere—and its acidic proton can engage in different interactions. pressbooks.pubnih.gov Other heterocycles like oxadiazoles (B1248032) or thiazoles can also serve as nitrile surrogates.
The pyrimidine ring itself is considered a bioisostere of the purine (B94841) analog of ATP, which can facilitate its uptake into cells and interaction with certain biological targets, particularly protein kinases. frontiersin.orgpharmablock.com Modifications to this ring system are common. For instance, replacing the pyrimidine with other nitrogen-containing heterocycles such as pyridine, quinoline (B57606), or pyrrolopyrimidine can alter the molecule's electronic distribution, basicity, and spatial arrangement, thereby influencing its target affinity and selectivity. frontiersin.orgresearchgate.net In a series of dual A2A/A2B adenosine receptor antagonists based on a related pyrimidine-benzonitrile core, researchers explored the replacement of a quinoline structure with simpler benzene (B151609) rings to probe the impact on receptor activity. nih.gov
The table below illustrates potential isosteric replacements for the key functional groups in this compound.
| Original Functional Group | Potential Isosteric Replacement | Rationale for Replacement |
|---|---|---|
| Nitrile (-C≡N) | Tetrazole | Mimics electronic properties, introduces an acidic proton, alters lipophilicity. pressbooks.pub |
| Nitrile (-C≡N) | Oxadiazole | Acts as a hydrogen bond acceptor with different spatial and electronic characteristics. |
| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Introduces a strongly acidic group, significantly alters polarity and solubility. nih.gov |
| Pyrimidine Ring | Pyridine Ring | Changes the number and position of nitrogen atoms, affecting basicity and hydrogen bonding patterns. researchgate.net |
| Pyrimidine Ring | Quinoline Ring System | Increases molecular size and planarity, introduces additional π-stacking opportunities. nih.gov |
| Chlorine (-Cl) | Trifluoromethyl (-CF3) | Serves as a bioisostere for the chlorine atom, altering lipophilicity and metabolic stability. |
Library Synthesis and High-Throughput Screening (non-clinical)
The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening (HTS). mdpi.com Library synthesis, a cornerstone of modern drug discovery, allows for the rapid creation of a multitude of structurally related compounds through parallel or combinatorial chemistry. mdpi.com The reactivity of the chlorine atom at the 2-position of the pyrimidine ring makes it an ideal handle for diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. acs.orgresearchgate.net
In a typical library synthesis workflow, the core scaffold would be reacted with a diverse set of building blocks. For instance, using SNAr, the chlorine can be displaced by a large collection of primary or secondary amines, leading to a library of 2-amino-pyrimidine derivatives. Similarly, Suzuki coupling with a variety of boronic acids or esters can generate derivatives with different aryl or heteroaryl substituents at the 2-position. acs.org This systematic approach allows for the exploration of the chemical space around the core structure to identify key structure-activity relationships (SAR).
Once a library of derivatives is synthesized, HTS is employed to rapidly assess their activity against a specific biological target in a non-clinical setting. nih.gov HTS campaigns often involve the screening of hundreds of thousands of compounds using automated, miniaturized assays. nih.govnih.gov These can be biochemical assays, which measure the effect of a compound on a purified protein (e.g., an enzyme or receptor), or cell-based assays, which assess the compound's effect on whole cells. nih.gov For example, a library of this compound analogs might be screened against a specific protein kinase to identify inhibitors of its enzymatic activity. A quantitative HTS of over 400,000 compounds led to the identification of potent inhibitors based on a related N-benzyl-2-phenylpyrimidin-4-amine scaffold, demonstrating the power of this approach. nih.gov
The data generated from HTS, often in the form of IC50 values or percent inhibition, is used to identify "hits"—compounds that display the desired activity. These hits then become the starting point for further optimization.
| Library Synthesis Method | Reactive Site on Core Scaffold | Example Building Blocks | Resulting Derivative Class |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2-Chloride on Pyrimidine | Library of diverse amines (R-NH2) | 2-Amino-4-(2-cyanophenyl)pyrimidines |
| Suzuki Coupling | C2-Chloride on Pyrimidine | Library of boronic acids (R-B(OH)2) | 2-Aryl-4-(2-cyanophenyl)pyrimidines |
| Sonogashira Coupling | C2-Chloride on Pyrimidine | Library of terminal alkynes (R-C≡CH) | 2-Alkynyl-4-(2-cyanophenyl)pyrimidines |
| Buchwald-Hartwig Amination | C2-Chloride on Pyrimidine | Library of anilines or heterocylic amines | 2-(Arylamino)-4-(2-cyanophenyl)pyrimidines |
Conformational Analysis of Derivatives and Analogs
The three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with a biological target. Conformational analysis of derivatives of this compound is used to understand how structural modifications influence the molecule's preferred spatial arrangement and, consequently, its biological activity.
The central bond connecting the benzonitrile and pyrimidine rings allows for rotational freedom. The preferred torsion angle around this bond determines the relative orientation of the two rings, which can range from coplanar to orthogonal. This orientation is influenced by the nature of the substituents on both rings. For example, the introduction of bulky groups at the positions adjacent to the connecting bond can create steric hindrance, forcing the rings to twist out of planarity. cambridgemedchemconsulting.com Molecular modeling studies on related bi-aryl systems have shown that stabilizing a specific bioactive conformation, for instance by introducing a small ring like a cyclopropane, can lead to a significant increase in potency. nih.gov
Computational chemistry and molecular modeling are primary tools for conformational analysis. These methods can predict low-energy conformations and help rationalize observed SAR. For instance, docking studies, which model how a ligand fits into the binding site of a protein, were used to analyze a series of triazole-pyrimidine-methylbenzonitrile derivatives. nih.gov These studies revealed that a π–π stacking interaction between the ligand's aromatic rings and a key phenylalanine residue in the receptor was crucial for binding, highlighting the importance of the molecule's conformation. nih.gov
Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively. Studies on related 1-(2-pyrimidinyl)piperazine derivatives have used conformational analysis to design pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity. nih.gov Such models are invaluable for designing new analogs with improved properties.
Computational and Theoretical Studies on 2 2 Chloropyrimidin 4 Yl Benzonitrile
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
No theoretical predictions or computational simulations of the NMR, IR, or UV-Vis spectra for 2-(2-Chloropyrimidin-4-yl)benzonitrile have been reported in the scientific literature.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.
Molecular Dynamics Simulations (non-clinical)
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide detailed insights into the conformational changes, stability, and interaction dynamics of a molecule with its environment, such as a biological receptor or a solvent.
In the context of drug discovery, MD simulations are frequently employed to investigate the binding stability of a ligand to its protein target. For instance, in studies of pyrimidine (B1678525) derivatives as kinase inhibitors, MD simulations can reveal the key interactions that stabilize the ligand-protein complex. These simulations can also help in understanding the mechanism of action and in predicting the binding affinity of novel compounds. rsc.org
A typical MD simulation study on a pyrimidine derivative would involve placing the compound in a simulated physiological environment (a box of water molecules with ions) and observing its behavior over a period of nanoseconds. The stability of the compound within the active site of a target protein, such as Focal Adhesion Kinase (FAK), can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues. rsc.org The binding free energy, which is a measure of the affinity of the ligand for the protein, can also be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). rsc.org
Table 1: Illustrative Parameters and Outputs of a Molecular Dynamics Simulation for a Pyrimidine Derivative
| Parameter | Description | Typical Value/Output |
| Simulation Time | The total time period over which the molecular motions are simulated. | 100 ns |
| Force Field | A set of empirical energy functions used to calculate the forces between atoms in the system. | AMBER, CHARMM, GROMOS |
| Ensemble | The statistical ensemble that the simulation samples from (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |
| RMSD Analysis | Measures the average distance between the atoms of the superimposed protein or ligand over time. | A stable RMSD plot indicates that the system has reached equilibrium. |
| RMSF Analysis | Measures the deviation of each particle from its average position, indicating flexibility. | High RMSF values for certain residues may indicate important roles in ligand binding. |
| Binding Free Energy (ΔG) | The overall energy change upon binding of the ligand to the protein, calculated using MM-PBSA or similar methods. | A more negative value indicates stronger binding affinity. |
This table is illustrative and does not represent data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling (in vitro, non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.
For pyrimidine derivatives, QSAR studies have been instrumental in optimizing their activity as anticancer agents. For example, a 3D-QSAR study on a series of pyrimidine-based derivatives as Focal Adhesion Kinase (FAK) inhibitors utilized the Comparative Molecular Similarity Index Analysis (CoMSIA) method. rsc.org This study developed a model that could reliably predict the inhibitory activity of the compounds based on their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. rsc.org Such models provide contour maps that visually represent the regions around the molecule where modifications are likely to increase or decrease activity, thus guiding the design of more potent analogs.
The reliability of a QSAR model is assessed through various statistical parameters obtained during its development and validation.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value Range |
| q² | Cross-validated correlation coefficient; a measure of the predictive ability of the model. | > 0.5 |
| r² | Non-cross-validated correlation coefficient; a measure of the goodness of fit of the model to the training set data. | > 0.6 |
| r²_pred | Correlation coefficient for the external test set; a measure of the model's ability to predict new data. | > 0.6 |
This table presents typical validation parameters for a QSAR model and does not reflect a specific model for this compound.
Chemoinformatics and Virtual Screening (non-clinical)
Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key application of chemoinformatics where large libraries of chemical compounds are computationally screened to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing.
For compounds with a pyrimidine scaffold, which is a common feature in many kinase inhibitors, virtual screening can be used to identify novel inhibitors from large compound databases. nih.govnih.gov The process typically starts with the creation of a 3D model of the target protein. Then, a library of compounds is "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity of each compound. The top-scoring compounds are then selected for further investigation.
In silico screening of pyrimidine derivatives has been performed to identify potential inhibitors of enzymes like thymidylate synthase, which is a target for anticancer drugs. amanote.com These studies often employ a combination of ligand-based and structure-based virtual screening methods to enhance the chances of finding active compounds.
Table 3: A Generalized Workflow for Virtual Screening of Pyrimidine Derivatives
| Step | Description | Tools and Techniques |
| 1. Target Preparation | Preparing the 3D structure of the biological target (e.g., a protein) for docking. This may involve homology modeling if the experimental structure is not available. | PDB (Protein Data Bank), Modeller, Schrödinger Maestro |
| 2. Ligand Library Preparation | Preparing a library of small molecules for screening. This includes generating 3D conformations and assigning correct protonation states. | ZINC database, PubChem, ChemSpider |
| 3. Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. | AutoDock, Glide, GOLD |
| 4. Scoring and Ranking | Using a scoring function to estimate the binding affinity of each ligand and ranking them accordingly. | X-Score, ChemScore, empirical and knowledge-based scoring functions |
| 5. Post-processing and Filtering | Applying filters to remove compounds with undesirable properties (e.g., poor ADMET profiles) and selecting a diverse set of promising candidates for experimental validation. | ADMET prediction tools, Lipinski's Rule of Five, clustering algorithms |
This table outlines a typical virtual screening workflow and does not represent a specific study on this compound.
Advanced Applications and Functional Materials Research
Role in Supramolecular Chemistry and Self-Assembly
The benzonitrile (B105546) group within 2-(2-Chloropyrimidin-4-yl)benzonitrile is a key player in directing supramolecular architectures. The nitrogen atom of the nitrile group can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal centers. Research on other benzonitrile derivatives has demonstrated their ability to form key-lock complexes with supramolecular macrocycles through these interactions. For example, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to precisely recognize various benzonitrile derivatives via co-crystallization, driven by C-H⋯π, C-H⋯O, and C-H⋯N interactions. nih.gov
The pyrimidine (B1678525) ring also contributes to self-assembly through π-π stacking interactions. The combination of these interaction capabilities suggests that this compound could be a valuable building block for designing complex, self-assembling supramolecular systems. The precise control over these non-covalent forces could lead to the formation of well-defined nanostructures with potential applications in materials science and nanotechnology.
| Functional Group | Type of Interaction | Potential Role in Self-Assembly |
|---|---|---|
| Benzonitrile | Hydrogen Bonding, Metal Coordination, C-H⋯π, C-H⋯N | Directional control and specific recognition |
| Pyrimidine | π-π Stacking | Formation of ordered, stacked structures |
| Chlorine | Halogen Bonding | Enhancing structural stability and directionality |
Potential in Ligand Design for Metal Complexes and Catalysis
The nitrogen atoms in the pyrimidine ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyrimidine derivatives are known to form stable complexes with a variety of transition metals. The resulting metal complexes can exhibit interesting catalytic properties. For instance, studies on other pyrimidine-based ligands have shown that their metal complexes can act as effective catalysts in various organic transformations. mdpi.com
The benzonitrile moiety can also influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity. Furthermore, the chlorine atom provides a reactive site for further functionalization, allowing for the synthesis of a wider range of ligands with tailored steric and electronic properties. Research on benzonitrile-phenothiazine derivatives has shown that their metal complexes with palladium(II) and ruthenium(II) exhibit significant biological activity and potential for removing heavy metals from water. rdd.edu.iq The cyclotrimerization of benzonitriles has been achieved using catalytic systems composed of titanium chlorido complexes and magnesium, indicating the catalytic potential of metal complexes involving benzonitrile structures. researchgate.net
Optoelectronic and Photonic Applications
Benzonitrile derivatives are of growing interest in the field of optoelectronics due to their unique electronic and photophysical properties. Research on π-conjugated benzonitrile derivative bis-Schiff bases has shown that these molecules are promising for electronic and optoelectronic devices. researchgate.net The presence of the π-conjugated system in this compound, arising from the benzonitrile and pyrimidine rings, suggests its potential for similar applications.
The incorporation of such molecules into organic semiconductors could lead to materials with desirable charge transport properties. Furthermore, the ability to modify the structure of this compound allows for the fine-tuning of its energy levels (HOMO and LUMO), which is crucial for optimizing the performance of organic light-emitting diodes (OLEDs). Studies on other organic molecules have demonstrated that the design of donor-acceptor structures can lead to efficient thermally activated delayed fluorescence (TADF) emitters for blue OLEDs. nih.gov The electron-withdrawing nature of the pyrimidine and nitrile groups, combined with the phenyl ring, could be exploited in the design of such materials.
| Property | Relevance to Optoelectronics | Potential Contribution of this compound |
|---|---|---|
| π-Conjugation | Facilitates charge transport | Provided by the benzonitrile and pyrimidine rings |
| Tunable Energy Levels | Optimization of device performance in OLEDs | Achievable through chemical modification |
| Electron-Accepting Moieties | Design of TADF emitters and electron transport materials | Pyrimidine and nitrile groups act as electron acceptors |
Material Science Applications
The rigid, aromatic structure of this compound makes it a potential component for the synthesis of advanced polymers and liquid crystals. The incorporation of such rigid units into a polymer backbone can enhance its thermal stability and mechanical properties.
In the field of liquid crystals, molecules with a rigid core and flexible side chains are essential. Benzonitrile-based compounds have been shown to exhibit liquid crystalline phases. researchgate.net For example, 2,3,4-trihydroxy benzonitrile-based trimers have been synthesized and found to exhibit nematic phases over wide temperature ranges, including room temperature. researchgate.net By appropriate modification with flexible alkyl or alkoxy chains, it is conceivable that derivatives of this compound could be designed to exhibit mesomorphic behavior, making them suitable for applications in displays and sensors.
Agrochemical Research and Development
Pyrimidine derivatives are a well-established class of compounds in agrochemical research, with many commercial herbicides, fungicides, and insecticides containing this heterocyclic core. The chloropyrimidine moiety in this compound is a common feature in many biologically active molecules. The chlorine atom often plays a crucial role in the mode of action, for instance, by acting as a leaving group in reactions with biological targets. While the specific agrochemical potential of this compound has not been extensively reported, its structural similarity to known agrochemicals suggests it could serve as a valuable scaffold for the development of new crop protection agents.
Intermediate in the Synthesis of Complex Heterocyclic Systems
The reactivity of the chlorine atom on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems. The chlorine can be readily displaced by a variety of nucleophiles in SNAr (nucleophilic aromatic substitution) reactions. This allows for the introduction of diverse functional groups and the construction of larger, more intricate molecular architectures. For example, reaction with amines, thiols, or alcohols would lead to a range of substituted pyrimidine derivatives. Such derivatives are of interest in medicinal chemistry and materials science. The synthesis of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine (B11128) receptor antagonists highlights the utility of chloropyrimidine precursors in building complex, biologically relevant molecules. nih.gov
Analytical and Characterization Techniques for 2 2 Chloropyrimidin 4 Yl Benzonitrile and Its Derivatives
Spectroscopic Methods (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 2-(2-Chloropyrimidin-4-yl)benzonitrile, both ¹H and ¹³C NMR are used to map out the proton and carbon skeletons.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrimidine (B1678525) and benzonitrile (B105546) rings. The protons on the pyrimidine ring (at positions 5 and 6) would typically appear as doublets in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The four protons of the benzonitrile ring would present as a more complex multiplet system in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic signal around 115-120 ppm. The carbon atoms of the aromatic rings would appear in the δ 120-170 ppm range. The carbons directly attached to the nitrogen atoms and the chlorine atom in the pyrimidine ring would be significantly shifted downfield. For example, in benzonitrile, the carbon atoms of the benzene (B151609) ring appear at approximately 132.8, 129.2, and 132.1 ppm, with the carbon attached to the nitrile group appearing at 112.4 ppm. chemicalbook.comchemicalbook.com
Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Pyrimidine H-5 | ~7.8 (d) | ~122.0 |
| Pyrimidine H-6 | ~8.9 (d) | ~159.0 |
| Benzonitrile H-3' | ~7.8 - 8.2 (m) | ~130.0 |
| Benzonitrile H-4' | ~7.6 - 7.8 (m) | ~133.0 |
| Benzonitrile H-5' | ~7.6 - 7.8 (m) | ~129.0 |
| Benzonitrile H-6' | ~7.8 - 8.2 (m) | ~132.0 |
| Nitrile Carbon | - | ~118.0 |
| Pyrimidine C-2 | - | ~163.0 |
| Pyrimidine C-4 | - | ~168.0 |
| Benzonitrile C-1' | - | ~112.0 |
| Benzonitrile C-2' | - | ~135.0 |
| Note: These are estimated values based on data for analogous structures and may vary from experimental results. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent would be the sharp, strong absorption from the nitrile (C≡N) triple bond stretch, which typically appears in the 2220-2240 cm⁻¹ region for aromatic nitriles. nist.gov Other important vibrations include C=N stretching from the pyrimidine ring (around 1550-1600 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).
Table 7.2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |
| Pyrimidine (C=N) | Stretch | 1550 - 1600 | Medium-Strong |
| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl | Stretch | 700 - 800 | Strong |
| Data based on typical values for these functional groups. nist.gov |
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like the one in this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the conjugated pyrimidine and benzonitrile ring systems, likely below 300 nm. Weaker n → π* transitions, associated with the non-bonding electrons of the nitrogen atoms, may also be observed. For the related compound 2-amino-4-chlorobenzonitrile, π → π* and n → π* transitions were observed, confirming the utility of this technique for analyzing the electronic structure of such molecules. analis.com.my
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. For this compound (C₁₁H₆ClN₃), the molecular weight is 215.64 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 215 and a characteristic M+2 peak at m/z 217 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of the ring, while benzonitrile fragments can involve the loss of HCN. nih.govsapub.org
Chromatographic Separations (HPLC, GC-MS)
Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common chromatographic technique for the analysis and purification of pyrimidine derivatives. researchgate.net A reversed-phase method, typically using a C8 or C18 silica (B1680970) column, is generally effective. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation can be performed in either isocratic or gradient mode to achieve optimal resolution. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, for instance, 254 nm. rsc.org
Table 7.3: Typical HPLC Parameters for Pyrimidine Derivative Analysis
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Temperature | Room Temperature |
| These are general parameters and require optimization for the specific compound. researchgate.netrsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While less common for relatively polar, high-molecular-weight compounds like this compound, GC-MS can be used to analyze its purity and identify volatile impurities. The compound would need to be sufficiently thermally stable and volatile to be analyzed by GC. The resulting mass spectrum for each separated component can then be compared to spectral libraries for identification.
X-ray Crystallography for Solid-State Structure Determination
Elemental Analysis and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₆ClN₃). A close match between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. nih.gov This technique is a standard requirement for the characterization of newly synthesized compounds.
Table 7.4: Theoretical Elemental Composition of this compound (C₁₁H₆ClN₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 61.27 |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.81 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.44 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.49 |
| Total | 215.643 | 100.00 |
Purity is also often assessed by determining the melting point of the solid compound. A sharp melting point range is indicative of a high degree of purity, whereas a broad melting range suggests the presence of impurities.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex organic molecules is undergoing a paradigm shift, with a move away from traditional batch processing towards continuous flow chemistry and automated synthesis platforms. nih.gov These technologies offer numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.net The integration of 2-(2-Chloropyrimidin-4-yl)benzonitrile synthesis into such systems represents a significant future direction.
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for rapid optimization of reaction conditions and can handle hazardous intermediates more safely due to the small reaction volumes at any given time. nih.gov For the synthesis of this compound and its derivatives, this could translate to higher yields, reduced reaction times, and minimized byproduct formation. Automated synthesis platforms, often leveraging artificial intelligence and robotics, can accelerate the discovery and development of new derivatives by systematically exploring a wide range of reaction parameters and building blocks. youtube.com The SynFini™ platform, for instance, utilizes AI to design and automate chemical synthesis, significantly reducing the development cycle from weeks or months to mere days. youtube.com
Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Scalable by extending operation time |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reaction volumes |
| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and mixing |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Reproducibility | Can be variable between batches | High reproducibility |
The application of these technologies to the synthesis of this compound would not only streamline its production but also facilitate the rapid generation of libraries of analogues for biological screening.
Application in Sustainable Chemistry and Resource Efficiency
The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Future research on this compound will likely focus on developing more sustainable synthetic routes that align with these principles.
Key areas of focus for enhancing the sustainability of pyrimidine (B1678525) synthesis include the use of greener solvents, catalytic methods, and energy-efficient reaction conditions like microwave and ultrasound-assisted synthesis. rasayanjournal.co.innih.gov For instance, replacing volatile organic compounds (VOCs) with more environmentally benign solvents can significantly reduce the environmental impact of the synthesis. Catalytic approaches, particularly those employing reusable heterogeneous catalysts, can improve atom economy and simplify product purification.
Expansion into Novel Bioactive Scaffolds (excluding human trials)
The this compound core is a privileged structure in medicinal chemistry, and its potential for expansion into novel bioactive scaffolds is a significant area of future research. The pyrimidine ring is a key component of many biologically active compounds, and the chloropyrimidine moiety, in particular, has been identified in compounds with antimicrobial activity. nih.gov
Future preclinical research will likely explore the derivatization of this scaffold to target a wide range of biological targets. The nitrile group can be transformed into various other functional groups, providing access to a diverse array of chemical structures. nih.gov The development of derivatives as inhibitors of enzymes such as lactate (B86563) dehydrogenase (LDH) for cancer therapy is a promising avenue. nih.gov Additionally, the synthesis of novel quinazolinone-benzonitrile derivatives has been explored for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govnih.gov
The design of porous, bioactive scaffolds for tissue regeneration is another emerging field where derivatives of this compound could find application. mdpi.com These scaffolds can be functionalized with bioactive molecules to promote cell growth and tissue repair. The inherent biological relevance of the pyrimidine and benzonitrile (B105546) moieties makes this a promising area for future investigation.
Advanced Catalytic Systems for Functionalization
The development of advanced catalytic systems offers powerful tools for the selective functionalization of molecules like this compound. Future research will likely leverage these systems to modify the core structure in novel ways, leading to new derivatives with unique properties.
Transition metal-catalyzed C-H functionalization has emerged as a highly efficient strategy for derivatizing aromatic and heteroaromatic compounds. acs.org For the benzonitrile portion of the molecule, methods for meta-selective C-H functionalization using directing groups could be employed to introduce substituents at positions that are otherwise difficult to access. nih.gov Nickel-catalyzed C-H bond functionalization is a particularly promising approach for the synthesis of nitrogen-containing heterocycles. mdpi.com
For the chloropyrimidine ring, various catalytic cross-coupling reactions can be utilized to replace the chlorine atom with a wide range of substituents. Electrochemical methods, for example, have been used for the nickel-catalyzed cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.gov Organocatalysis also presents opportunities for the regioselective amination of dichloropyrimidines. researchgate.net The application of photoredox catalysis could enable the generation of radical species under mild conditions, opening up new avenues for functionalization. researchgate.net
Table 2: Potential Advanced Catalytic Functionalizations of this compound
| Moiety | Catalytic Method | Potential Functionalization |
| Benzonitrile | Directed C-H Activation | Introduction of alkyl or aryl groups at the meta-position |
| Benzonitrile | Photoredox Catalysis | Radical-mediated additions to the nitrile or aromatic ring |
| Chloropyrimidine | Nickel-Catalyzed Cross-Coupling | Substitution of the chlorine with various aryl, alkyl, or amino groups |
| Chloropyrimidine | Organocatalysis | Regioselective introduction of nucleophiles |
Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials, are highly efficient and atom-economical. beilstein-journals.org Similarly, domino (or cascade) reactions involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The application of these elegant synthetic strategies to this compound and its precursors is a promising future direction.
The development of novel MCRs for the synthesis of highly substituted pyrimidines is an active area of research. mdpi.com These reactions could provide rapid access to libraries of this compound analogues by varying the starting components. sciencescholar.us For example, isocyanide-based multicomponent reactions are well-known for their ability to generate peptide-like structures and other complex molecules. nih.govbeilstein-journals.org
Domino reactions could be employed to construct fused heterocyclic systems starting from this compound. For instance, a domino C-N coupling/hydroamination sequence has been used to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.govnih.govbeilstein-journals.org Such strategies could be adapted to create novel polycyclic scaffolds with potential biological activity. The convergence and efficiency of these reactions make them particularly attractive for accelerating the drug discovery process. nih.gov
Q & A
Advanced Research Question
- Molecular docking : Phaser-2.1 for crystallographic phasing and ligand placement .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian08.
- Retrosynthetic analysis : Employ AiZynthFinder to identify viable routes for novel derivatives .
Methodological Note:
- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS).
What are the best practices for handling moisture-sensitive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
